molecular formula C45H72O19 B12652760 Kingianoside D CAS No. 145854-05-3

Kingianoside D

Cat. No.: B12652760
CAS No.: 145854-05-3
M. Wt: 917.0 g/mol
InChI Key: YEPLHFBCHYIXDM-ANPMHBOPSA-N
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Description

Kingianoside D is a furostanol-type steroidal saponin primarily isolated from the rhizomes of Polygonatum kingianum (Huangjing), a medicinal plant widely used in traditional Chinese medicine . Structurally, it belongs to the furostanol saponin subclass, characterized by a 22α-methoxy group and a hydroxylated spirostane skeleton with glycosylation at specific positions. Its molecular formula is reported as C51H84O22, with a molecular weight of 1049.21 g/mol . This compound has been identified as a key bioactive compound in P. kingianum, contributing to its anti-inflammatory, antioxidant, and immunomodulatory properties .

Properties

CAS No.

145854-05-3

Molecular Formula

C45H72O19

Molecular Weight

917.0 g/mol

IUPAC Name

(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one

InChI

InChI=1S/C45H72O19/c1-18(17-58-40-36(54)33(51)31(49)27(15-46)61-40)8-11-45(57)19(2)30-26(64-45)13-25-23-7-6-21-12-22(9-10-43(21,4)24(23)14-29(48)44(25,30)5)60-41-38(56)35(53)39(20(3)59-41)63-42-37(55)34(52)32(50)28(16-47)62-42/h6,18-20,22-28,30-42,46-47,49-57H,7-17H2,1-5H3/t18-,19+,20-,22+,23?,24?,25?,26?,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41+,42+,43+,44-,45?/m1/s1

InChI Key

YEPLHFBCHYIXDM-ANPMHBOPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3(C4CC(=O)[C@]5(C(C4CC=C3C2)CC6C5[C@@H](C(O6)(CC[C@@H](C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kingianoside D involves several steps, starting from the extraction of the raw material from Polygonatum kingianum. The process typically includes:

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with scaling up of the extraction and isolation processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Kingianoside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Comparisons

Kingianoside D is closely related to other furostanol and spirostanol saponins in the Polygonatum genus. Below is a comparative analysis of its structural and functional attributes against analogous compounds:

Compound Source Structural Type Glycosylation Pattern Molecular Weight (g/mol) Key Functional Groups
This compound P. kingianum rhizomes Furostanol saponin β-D-glucopyranosyl at C-3 and C-26 1049.21 22α-methoxy, Δ<sup>5,25(27)</sup>
Kingianoside C P. kingianum rhizomes Furostanol saponin β-D-glucopyranosyl at C-3 901.03 Δ<sup>5,25(27)</sup>, lacks C-26 sugar
Polygonatoside D P. zanlanscianense Spirostanol saponin β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl at C-3 885.98 25R-spirostane, Δ<sup>5</sup>
Dioscin P. kingianum Spirostanol saponin Trisaccharide at C-3 869.05 25R-spirostane, Δ<sup>5</sup>

Key Observations :

  • Furostanol vs. Spirostanol: this compound and C retain the furostanol backbone with a 22α-methoxy group, whereas spirostanol saponins like dioscin and polygonatoside D feature a closed E/F ring system .
  • Bioactivity: Furostanol saponins like this compound exhibit higher anti-inflammatory activity than spirostanol analogs, likely due to their open-chain structure and polar sugar moieties .
Functional and Pharmacological Comparisons
  • Anti-inflammatory Activity: this compound suppresses NF-κB and MAPK pathways at IC50 = 12.3 μM, outperforming kingianoside C (IC50 = 28.7 μM) due to its dual glycosylation . In contrast, dioscin (IC50 = 45.2 μM) shows weaker activity, attributed to its non-polar spirostanol core .
  • Cytotoxicity: this compound demonstrates moderate cytotoxicity against HepG2 cells (IC50 = 18.4 μM), while polygonatoside D is inactive (IC50 > 100 μM), highlighting structural dependency on bioactivity .
  • Metabolic Stability: Furostanol saponins are less stable in acidic environments than spirostanols, as the 22α-methoxy group in this compound undergoes hydrolysis to form spirostanol derivatives .

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